(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one
Description
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
(4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2S/c1-10-7-8-12(19-10)9-13-15(17)18-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9- |
InChI Key |
BQRHRIOJVGAWQK-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- The compound can be synthesized via a condensation reaction between 5-methylthiophene-2-carbaldehyde and 2-aminophenylacetic acid.
- The reaction proceeds under basic conditions, resulting in the formation of the oxazole ring.
- The (Z)-configuration arises due to the specific arrangement of substituents during the reaction.
-
Industrial Production
- Industrial-scale production typically involves the use of specialized catalysts and optimized reaction conditions.
- Solvent choice, temperature, and reaction time play crucial roles in achieving high yields.
Chemical Reactions Analysis
Aminolysis
Oxazolones undergo nucleophilic attack at the C-5 position by primary or secondary amines. For (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one, this reaction yields substituted cinnamide derivatives.
Reaction Example :
-
Reagents : Aniline, benzene, reflux (110°C, 4–6 hrs)
-
Product : (Z)-N-Phenyl-2-(5-methylthiophen-2-yl)cinnamide
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aminolysis | Aniline, benzene, 110°C | Cinnamide derivative | 72–85 |
Hydrazinolysis
Hydrazine reacts with the oxazolone ring to form cyclic hydrazides. The methylthiophene substituent influences reaction kinetics due to its electron-donating effects.
Reaction Example :
-
Reagents : Hydrazine hydrate, ethanol, room temperature (24 hrs)
-
Product : 2-(5-Methylthiophen-2-yl)-N-aminocinnamoyl hydrazide
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, ethanol, RT | Cyclic hydrazide | 68 |
Thiolysis
Thiols attack the carbonyl group of oxazolones to form thioesters. The reaction is pH-sensitive and proceeds optimally under mildly acidic conditions.
Reaction Example :
-
Reagents : Benzyl mercaptan, acetic acid, 60°C (2 hrs)
-
Product : Benzyl thiohippurate analog
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiolysis | Benzyl mercaptan, AcOH, 60°C | Thioester | 55–60 |
Reaction with Hydroxylamine
Hydroxylamine hydrochloride induces carbonyl oxygen fission, leading to imidazolone formation. The methylthiophene group stabilizes the intermediate via conjugation.
Reaction Example :
-
Reagents : Hydroxylamine HCl, ethanol, reflux (6 hrs)
-
Product : 4-(5-Methylthiophen-2-yl)methylene-2-phenylimidazol-5-one
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxylamine reaction | NH₂OH·HCl, ethanol, reflux | Imidazolone | 65 |
Acid-Catalyzed Rearrangement
Under acidic conditions, the oxazolone ring undergoes rearrangement to form azetidinone derivatives.
Reaction Example :
-
Reagents : H₂SO₄ (catalytic), toluene, 80°C (3 hrs)
-
Product : 3-Benzamido-1-(5-methylthiophen-2-yl)-4-phenyl-2-azetidinone
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acid rearrangement | H₂SO₄, toluene, 80°C | Azetidinone | 58 |
Nucleophilic Aromatic Substitution
The electron-deficient oxazolone ring facilitates substitution at the methylthiophene moiety.
Reaction Example :
-
Reagents : NaNH₂, DMF, 120°C (8 hrs)
-
Product : 5-Nitrothiophene-substituted oxazolone
-
Yield : 63%
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic substitution | NaNH₂, DMF, 120°C | Nitro-substituted derivative | 63 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxazoles, including (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 10 µg/mL |
| B | S. aureus | 15 µg/mL |
| C | P. aeruginosa | 12 µg/mL |
These results suggest that the presence of the thiophene moiety enhances the antimicrobial efficacy of the compound .
Anticancer Properties
The oxazole scaffold has been extensively studied for its anticancer potential. (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one has been evaluated for its ability to induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using the LN229 glioblastoma cell line, where the compound exhibited significant cell death at concentrations above 20 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | LN229 | 18 |
| E | MCF7 | 22 |
| F | HeLa | 25 |
Anti-inflammatory Activity
Preliminary studies have indicated that (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Mechanism of Action
The compound appears to modulate NF-kB signaling pathways, which are crucial in inflammatory responses .
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolone Derivatives
Structural Analogues and Substituent Effects
Oxazolone derivatives with arylidene substituents at position 4 are widely studied for their biological activities. Key analogues include:
Anticancer Activity :
- Triazinone Derivative 13 (from 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one): IC₅₀ = 8.37 ± 0.2 µM against HCT116 and MCF7 cells, outperforming doxorubicin .
Antimicrobial Activity :
Physicochemical Properties
- Solubility : Hydroxyl or methoxy substituents (e.g., M3, M6) improve aqueous solubility, whereas nitro groups (M5) reduce it .
Biological Activity
(Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is an organic compound notable for its unique oxazole ring structure, which contributes to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is C15H11NO2S, with a molecular weight of 269.3 g/mol. The compound features a substituted oxazole ring linked to a phenyl and a methylthiophene moiety, enhancing its chemical reactivity and interaction capabilities with biological targets.
Biological Activities
Research indicates that compounds with oxazole rings often exhibit significant biological activities , including:
- Antimicrobial : The compound has shown potential against various bacterial and fungal strains.
- Anti-inflammatory : It may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer : Preliminary studies suggest that it could target specific cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against several bacterial and fungal pathogens |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators |
| Anticancer | Induces apoptosis in cancer cell lines; inhibits tumor growth |
Synthesis Methods
The synthesis of (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one can be achieved through various methods, including:
- Erlenmeyer–Plöchl Reaction : This method involves the condensation of appropriate aldehydes with oxazolone derivatives.
- Microwave-Assisted Synthesis : Enhances yield and reduces reaction time compared to traditional methods.
These synthetic routes allow for the modification of the compound to create derivatives with potentially enhanced biological activities .
Case Studies and Research Findings
Several studies have investigated the biological activity of oxazole derivatives similar to (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one:
- Anticancer Activity : A study demonstrated that derivatives exhibited variable anti-tumor activity against different cancer cell lines, highlighting their potential in cancer therapy .
- Antimicrobial Evaluation : Research showed that oxazolone derivatives effectively inhibited quorum sensing in bacteria, suggesting a novel mechanism for antimicrobial action by disrupting bacterial communication pathways .
- Anti-inflammatory Properties : Some derivatives were found to significantly inhibit lipoxygenase activity, which is crucial in inflammatory processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one. Variations in substituents on the oxazole ring influence its pharmacological profile:
- Substituent Effects : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increase solubility and reactivity |
| Electron-withdrawing groups | May enhance potency against specific targets |
Q & A
Q. What are the foundational synthetic routes for preparing (Z)-4-((5-methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one?
The compound can be synthesized via azlactone formation. A typical method involves reacting glycine derivatives (e.g., hippuric acid) with acetic anhydride to form 2-phenyloxazol-5(4H)-one intermediates. Subsequent condensation with aldehydes (e.g., 5-methylthiophene-2-carbaldehyde) under acidic conditions yields the target compound. For example, (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one was synthesized in 60% yield using similar steps .
| Key Reaction Steps | Conditions | Yield |
|---|---|---|
| Azlactone formation (hippuric acid) | Acetic anhydride, reflux | ~92% |
| Aldehyde condensation | Acetic acid/perchloric acid, RT | 60–85% |
Q. How is the (Z)-configuration of the exocyclic double bond confirmed in oxazolone derivatives?
The (Z)-stereochemistry is inferred via -NMR analysis. For example, in (Z)-4-(4-bromobenzylidene)-2-phenyloxazol-5(4H)-one, the exocyclic proton resonates as a singlet at δ 7.17 ppm, consistent with hindered rotation due to the (Z)-configuration. X-ray crystallography (e.g., C–C bond lengths <1.39 Å) further validates the geometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- -NMR : Aromatic protons appear between δ 7.0–8.2 ppm, with the exocyclic proton as a singlet (δ 7.1–7.2).
- -NMR : The carbonyl carbon of the oxazolone ring resonates at ~167–168 ppm.
- IR : Strong absorption at 1750–1770 cm (C=O stretch) .
Advanced Research Questions
Q. How does the oxazolone core participate in nucleophilic ring-opening reactions?
The electron-deficient C4 position undergoes nucleophilic attack, enabling synthesis of functionalized heterocycles. For example, 4-bis(methylthio)methylene-2-phenyloxazol-5-one reacts with amines or thiols to form pyridones or thiazoles via ring-opening and re-cyclization. Silver carbonate catalyzes these transformations .
Mechanistic Pathway :
- Step 1 : Nucleophilic attack at C4, breaking the oxazolone ring.
- Step 2 : Cyclization of the intermediate to form new heterocycles (e.g., pyridones).
Q. How can contradictions in literature reports on oxazolone derivatives be resolved?
Misreported structures (e.g., incorrect regiochemistry or stereochemistry) require rigorous validation:
Q. What explains the extreme skin sensitization potential of oxazolone derivatives?
(E)-4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one reacts rapidly with lysine residues in peptides via addition-elimination, forming stable adducts (e.g., S-hippuryl modifications). This covalent modification of proteins creates immunogenic epitopes, explaining its potency in sensitization assays .
| Reactivity with Peptides | Reaction Type | Stability |
|---|---|---|
| Lysine residues | Addition-elimination | Stable |
| Cysteine residues | Thiol-Michael addition | Moderate |
Q. How can oxazolones be applied in materials science?
Oxazolones with extended conjugation (e.g., azulene-substituted derivatives) exhibit unique photophysical properties. For example, 4-((5-isopropyl-3,8-dimethylazulen-1-yl)methylene)-2-phenyloxazol-5(4H)-one shows potential in chemically modified electrodes due to its redox-active azulene core .
Methodological Guidelines
- Stereochemical Analysis : Always combine NMR (NOESY for spatial proximity) with X-ray crystallography to confirm (Z/E) configurations .
- Handling Sensitizers : Use protective equipment (gloves, fume hoods) when working with reactive oxazolones due to their allergenic potential .
- Data Validation : Cross-reference spectral data with published corrigenda to avoid perpetuating errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
